dihydrocytochalasin B
Description
Dihydrocytochalasin B (H₂CB) is a fungal-derived macrocyclic lactone belonging to the cytochalasin family. Structurally, it differs from cytochalasin B (CB) by the saturation of the C2-C3 double bond (Fig. 1) . This modification eliminates its ability to inhibit glucose transport but preserves its effects on cell motility, cytokinesis, and cytoskeletal dynamics . H₂CB binds to high-affinity cellular sites distinct from those mediating sugar transport, making it a valuable tool for studying actin polymerization, P-glycoprotein (P-gp) interactions, and apoptosis .
Properties
IUPAC Name |
(1S,6R,10R,12E,14S,15S,17S,18S,19S)-19-benzyl-6,15-dihydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicos-12-ene-3,21-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39NO5/c1-18-9-7-13-22(31)15-16-25(32)35-29-23(14-8-10-18)27(33)20(3)19(2)26(29)24(30-28(29)34)17-21-11-5-4-6-12-21/h4-6,8,11-12,14,18-19,22-24,26-27,31,33H,3,7,9-10,13,15-17H2,1-2H3,(H,30,34)/b14-8+/t18-,19-,22-,23+,24+,26+,27-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIULKAASLBZREV-RXPQEOCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(CCC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@H](CCC(=O)O[C@]23[C@@H](/C=C/C1)[C@@H](C(=C)[C@H]([C@H]2[C@@H](NC3=O)CC4=CC=CC=C4)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501046323 | |
| Record name | Dihydrocytochalasin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501046323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39156-67-7 | |
| Record name | (5R,9R,11E,12aS,13S,15S,15aS,16S,18aS)-4,5,6,7,8,9,10,12a,13,14,15,15a,16,17-Tetradecahydro-5,13-dihydroxy-9,15-dimethyl-14-methylene-16-(phenylmethyl)-2H-oxacyclotetradecino[2,3-d]isoindole-2,18(3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39156-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cytochalasin H(2)B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039156677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrocytochalasin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501046323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7(S),20(R)-dihydroxy-16(R)-methyl-10-phenyl-24-oxa[14]cytochalasa-6(12),13(E)-diene-1,23-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.368 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROCYTOCHALASIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9RT18CY85 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Thin-Layer Chromatography (TLC)
Reverse-phase TLC is employed to verify reaction completion and purity. Commercial DiHCB (Sigma-Aldrich) and synthesized batches exhibit identical retention factors (Rf = 0.62) on silica gel plates using chloroform:methanol (9:1 v/v) as the mobile phase. This consistency confirms the fidelity of the reduction process and the absence of cytochalasin B residues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR analysis (400 MHz, CDCl₃) of DiHCB reveals distinct signals corresponding to its saturated aliphatic backbone and hydroxyl groups. Key resonances include:
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δ 1.25 ppm (3H, triplet, CH₃ of reduced ketone)
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δ 3.78 ppm (1H, multiplet, hydroxyl-bearing methine)
These spectral data align with the expected structure, confirming the successful hydrogenation of the α,β-unsaturated ketone.
Scalability and Industrial Relevance
While laboratory-scale synthesis typically yields 50–100 mg batches, the protocol is scalable to gram quantities by proportionally increasing reagent volumes and optimizing crystallization vessel geometry. Industrial production, however, requires stringent control over NaBH₄ addition rates and temperature to prevent exothermic side reactions .
Chemical Reactions Analysis
Core Structural Modification: Hydrogenation
Dihydrocytochalasin B is synthesized via catalytic hydrogenation of cytochalasin B, saturating its β-unsaturated ester group (C=C → C-C). This modification eliminates the reactive α,β-unsaturated carbonyl system, altering its biochemical interactions .
| Property | Cytochalasin B | This compound |
|---|---|---|
| CAS Number | 14930-96-2 | 39156-67-7 |
| Molecular Formula | C₂₉H₃₇NO₅ | C₂₉H₃₉NO₅ |
| Molecular Weight | 479.61 g/mol | 481.62 g/mol |
| Key Functional Group | β-unsaturated ester | Saturated ester |
Actin Polymerization Inhibition
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Mechanism : Competes with G-actin monomers for barbed-end binding sites.
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Effect : Disassembly of actin stress fibers, leading to loss of cell motility and cytokinesis inhibition .
Glucose Transport Interaction
Unlike cytochalasin B, H₂CB does not inhibit glucose transport (e.g., GLUT1-4 transporters). Saturation of the β-unsaturated ester abolishes its ability to bind covalently to glucose transporter proteins .
Comparative Binding Studies
H₂CB’s binding affinity to 3T3 cells was analyzed vs. cytochalasin B (CB) and cytochalasin D (CD) :
| Parameter | H₂CB | CB | CD |
|---|---|---|---|
| Sugar Transport IC₅₀ | >100 μM (no effect) | 2–5 μM | >100 μM (no effect) |
| Actin Disruption EC₅₀ | 2–4 μM | 1–2 μM | 0.1–0.5 μM |
| Nuclear Extrusion | Partial inhibition | Full inhibition | Full inhibition |
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H₂CB displaces ~80% of high-affinity CB binding sites on 3T3 cells but does not interact with glucose transporter-associated sites .
Functional Consequences of Saturation
The hydrogenation of CB to H₂CB results in:
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Loss of Thiol Reactivity : Inability to form Michael adducts with cysteine residues in actin or transporters .
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Morphological Specificity : Induces cell rounding and arborization at 2–10 μM, comparable to CB but with ~50% reduced potency .
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DNA Synthesis Inhibition : Blocks serum-induced DNA synthesis in 3T3 cells by disrupting actin-mediated signaling, independent of glucose transport .
Key Research Findings
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Actin-Mediated DNA Synthesis : H₂CB inhibits initiation of DNA synthesis in Swiss/3T3 fibroblasts by disorganizing actin cytoarchitecture, highlighting actin’s role in growth factor signaling .
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Selective Cytotoxicity : Unlike CB, H₂CB does not induce apoptosis in leukemia HL-60 cells, confirming its distinct mechanism .
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Viral Transformation Resistance : Transformed cells (e.g., SV40-3T3) bypass H₂CB’s growth-inhibitory effects, suggesting transformed phenotypes evade actin-dependent regulatory checkpoints .
Scientific Research Applications
Cell Motility Studies
Dihydrocytochalasin B is extensively used to study cell motility mechanisms. In a study involving characean internodal cells, H2CB was shown to induce actin reorganization into patches and clusters while inhibiting cytoplasmic streaming . This provides insights into the role of actin dynamics in cellular motility.
Cancer Research
H2CB has been utilized to investigate cancer cell behavior. It has been shown that low doses can inhibit the proliferation of certain cancer cells by disrupting their actin cytoskeleton and preventing necessary cellular processes for growth and migration . For instance, its application in studies revealed that it could effectively block serum-induced DNA synthesis in quiescent cells, emphasizing its potential as a therapeutic agent against tumor progression .
Neurobiology
In neurobiological contexts, H2CB has been explored for its effects on neuronal survival and plasticity. Research indicates that it may play a role in modulating synaptic activity and neuronal death under pathological conditions, such as those induced by glutamate toxicity .
Comparative Data Table
The following table summarizes the effects of this compound compared to other cytochalasins:
| Compound | Potency (relative to CB) | Effects on Cytokinesis | Effects on Cell Morphology | Binding Sites |
|---|---|---|---|---|
| This compound | Slightly less potent | Inhibits | Rounding and arborization | High-affinity sites for motility |
| Cytochalasin B | Baseline | Inhibits | Similar changes | High-affinity sites for sugar transport |
| Cytochalasin D | 5-8 times more potent | Strong inhibition | Distinct morphological changes | Multiple binding sites |
Case Studies
- Effect on 3T3 Cells : A study demonstrated that H2CB does not inhibit glucose uptake but significantly alters cell morphology and inhibits cytokinesis at specific concentrations . This highlights the compound's selective action on different cellular functions.
- Impact on Cancer Cell Migration : Research indicated that H2CB treatment resulted in decreased migration speed of cancer cells, suggesting its potential utility as an anti-metastatic agent .
- Synergistic Effects with Other Compounds : In combination with latrunculins, H2CB showed enhanced effects on actin disruption and cell motility inhibition, indicating potential for combined therapeutic strategies .
Mechanism of Action
Dihydrocytochalasin B exerts its effects by binding to actin filaments and blocking their polymerization. This inhibition prevents the elongation of actin filaments, leading to changes in cellular morphology and inhibition of cellular processes such as cell division . The compound also affects calcium transport and glucose transport in cells .
Comparison with Similar Compounds
Structural Differences
The cytochalasin family shares a core macrocyclic structure but varies in substituents and saturation:
- Cytochalasin B (CB): Unsaturated C2-C3 bond (C₂₉H₃₇NO₅).
- Dihydrocytochalasin B (H₂CB): Saturated C2-C3 bond (C₂₉H₃₉NO₅) .
- Cytochalasin D (CD): Contains a distinct epoxy group and methyl substitution (C₃₀H₃₇NO₅).
- Cytochalasin E (CE): Features an additional hydroxyl group (C₂₉H₃₅NO₆).
Table 1: Structural and Functional Highlights
*Not explicitly covered in provided evidence.
Sugar Transport
- CB : Inhibits glucose uptake at 1–5 μM via binding to GLUT1 transporters .
- H₂CB: No inhibition even at 100 μM, confirming structural specificity of sugar transport sites .
Cytokinesis and Morphology
Both CB and H₂CB inhibit cytokinesis and induce cell rounding in 3T3 cells, but only CB concurrently blocks glucose transport . CD also halts cytokinesis but requires higher concentrations for morphological changes .
Actin Polymerization
- Relative Potency : CD > CE ≈ CB > H₂CB .
- Mechanism : H₂CB binds F-actin with lower affinity than CB, reducing filament elongation efficiency .
P-glycoprotein Modulation
- H₂CB and CE : Inhibit P-gp at 2.5 μM and 5 μM, respectively, enhancing chemotherapeutic drug accumulation in resistant cells .
- CB, CD, Others: No P-gp interaction .
Binding Affinities and Competition
- CB vs. H₂CB : H₂CB displaces 100% of high-affinity bound [³H]CB at excess concentrations but is less effective at <50 μM .
- CD : Displaces only ~40% of [³H]CB, suggesting partial site overlap .
Table 2: Competitive Displacement of [³H]CB
| Compound | Displacement Efficiency (High Conc.) | Displacement Efficiency (Low Conc.) |
|---|---|---|
| CB | 100% | 100% |
| H₂CB | 100% | <50% |
| CD | ~40% | ~40% |
Biological Activity
Dihydrocytochalasin B (H2CB) is a derivative of cytochalasin B, known for its significant effects on cellular processes, particularly in the context of actin dynamics and cell morphology. This article explores the biological activity of H2CB, focusing on its mechanisms of action, effects on cell morphology and motility, and its role in inhibiting cellular processes such as cytokinesis and DNA synthesis.
H2CB primarily acts by disrupting the actin cytoskeleton, which is crucial for various cellular functions including shape maintenance, motility, and division. Research indicates that H2CB does not inhibit sugar uptake in BALB/c 3T3 cells, suggesting that it does not compete with cytochalasin B for binding to high-affinity sites related to sugar transport . Instead, H2CB influences cell morphology and motility through distinct mechanisms.
Comparative Binding Affinity
Studies have shown that H2CB is less potent than cytochalasin B (CB) but more effective than cytochalasin D (CD) in inducing morphological changes in cells. At concentrations ranging from 2-4 µM, cells treated with CB exhibit zeiosis and elongation, while at higher concentrations (10-50 µM), they become arborized and rounded . H2CB's binding properties indicate that it can displace high-affinity bound CB but is less efficient than CB itself at lower concentrations .
Effects on Cell Morphology
The morphological changes induced by H2CB are characterized by:
- Cell Rounding : Low doses cause significant rounding of cells.
- Disruption of Actin Filaments : H2CB leads to a loss of actin microfilament bundles without affecting glucose or thymidine transport .
- Cytokinesis Inhibition : Similar to CB, H2CB inhibits cytokinesis, which is essential for cell division. This effect is linked to the disruption of the actin structure necessary for forming the contractile ring during cell division .
Inhibition of DNA Synthesis
H2CB has been shown to inhibit DNA synthesis in quiescent Swiss/3T3 fibroblasts when added shortly after serum stimulation. This inhibition is reversible and suggests that actin dynamics play a critical role in the initiation of DNA synthesis triggered by growth factors such as epidermal growth factor (EGF) and insulin .
Summary of Biological Effects
Case Studies
- Actin Disorganization : A study demonstrated that H2CB disrupts the actin structure in Swiss/3T3 fibroblasts, leading to impaired cell motility and altered growth factor responses. Cells treated with H2CB showed a significant reduction in actin microfilament bundles compared to controls, highlighting its role in cytoskeletal organization .
- Morphological Analysis : Research comparing the effects of cytochalasins on 3T3 cells indicated that while all compounds induced similar morphological changes, H2CB was less effective than CB but more effective than CD in causing these alterations. This distinction underscores the varying potencies of these compounds in modulating cell shape and behavior .
Q & A
Q. What is the mechanism by which dihydrocytochalasin B disrupts actin dynamics, and how can researchers validate its effects experimentally?
this compound destabilizes actin filaments by binding to the barbed (+) ends of F-actin, inhibiting polymerization and promoting microfilament disassembly . To validate its effects, researchers should:
- Use fluorescence microscopy with phalloidin (which stains F-actin) to visualize cytoskeletal changes in treated vs. untreated cells.
- Compare its potency to cytochalasin B or D (e.g., EC₅₀ values for morphological changes: 2–50 µM for this compound vs. 0.5–10 µM for cytochalasin D) .
- Include controls with jasplakinolide (an actin stabilizer) to confirm specificity .
Q. How should researchers design experiments to optimize this compound concentrations and avoid solvent interference?
- Solubility : Prepare stock solutions in DMSO (≤0.1% final concentration to minimize cytotoxicity) or ethanol, as this compound is insoluble in aqueous buffers .
- Dosage : Use 2–50 µM for actin disruption (based on cell type; BALB/c 3T3 cells require 10–50 µM for arborization) .
- Controls : Include vehicle-only controls and parallel treatments with cytochalasin B/D to differentiate actin-specific effects from off-target outcomes .
Q. How does this compound affect the cell cycle, and what assays are suitable to study this?
this compound reversibly blocks cytokinesis (cell division) by disrupting actin-dependent processes, leading to G1 arrest in fibroblasts. Key methodologies:
- Flow cytometry : Measure DNA content to identify cell cycle phase distribution (e.g., increased G1 population) .
- Thymidine incorporation : Quantify DNA synthesis inhibition (e.g., serum-stimulated DNA synthesis in 3T3 cells) .
Advanced Research Questions
Q. How can this compound enhance chondrocyte differentiation when combined with growth factors like TGF-β?
this compound synergizes with TGF-β to reinduce chondrocyte phenotype in dedifferentiated cells by:
- Methodology : Treat cells with 1–5 µM this compound + 2–10 ng/mL TGF-β for 48–72 hours .
- Validation : Assess collagen type II expression (immunostaining or Western blot) and sulfated proteoglycan synthesis (Alcian blue staining) .
- Mechanistic insight : It modulates microfilament organization without altering cell shape, enabling TGF-β to restore extracellular matrix production .
Q. How do researchers resolve contradictions in this compound’s effects compared to cytochalasin B or D?
Key differences include:
- Sugar transport : this compound does not inhibit glucose uptake, unlike cytochalasin B .
- Binding sites : Competitive displacement assays with [³H]-cytochalasin B reveal distinct high-affinity sites for motility/morphology vs. sugar transport .
- Experimental design : Use functional assays (e.g., 2-deoxyglucose uptake for sugar transport) alongside actin disruption tests to differentiate mechanisms .
Q. What advanced techniques identify this compound’s binding sites and cytoskeletal signaling crosstalk?
- Radioligand displacement assays : Incubate cells with [³H]-cytochalasin B and increasing concentrations of this compound to quantify binding affinity .
- Phosphoproteomics : Profile changes in Rho-GTPase or cofilin activity to map cytoskeletal signaling pathways .
- Live-cell imaging : Track real-time actin dynamics using GFP-actin transfection .
Data Analysis and Interpretation
Q. How should researchers address variability in this compound’s potency across cell types?
Q. What strategies validate this compound’s role in phenotypic modulation without confounding off-target effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
